

Spectroscopic Data of 3-(2-Bromoethyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(2-Bromoethyl)piperidine

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This technical guide provides a detailed overview of the expected spectroscopic data for the compound **3-(2-Bromoethyl)piperidine**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). It also includes generalized experimental protocols for acquiring such data.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of **3-(2-**

Bromoethyl)piperidine in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the protons on the piperidine ring and the bromoethyl side chain.

Table 1: Predicted ¹H NMR Chemical Shifts for **3-(2-Bromoethyl)piperidine**



Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Integration
H on N (NH)	1.5 - 2.5	Broad Singlet	1H
CH2-Br	3.4 - 3.6	Triplet	2H
CH ₂ adjacent to CH ₂ -Br	1.8 - 2.0	Multiplet	2H
Piperidine Ring Protons	1.2 - 2.9	Multiplets	9Н

General Experimental Protocol for ¹H NMR

A solution of the analyte (typically 1-5 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. The spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of **3-(2-Bromoethyl)piperidine** would show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-(2-Bromoethyl)piperidine**

Carbon Atom	Predicted Chemical Shift (ppm)
C-Br	30 - 35
C adjacent to C-Br	35 - 40
Piperidine C2, C6	45 - 50
Piperidine C3	30 - 35
Piperidine C4, C5	25 - 30



General Experimental Protocol for ¹³C NMR

Similar to ¹H NMR, a solution of the compound is prepared in a deuterated solvent. The ¹³C NMR spectrum is typically acquired on the same spectrometer. Proton decoupling is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-(2-**

Bromoethyl)piperidine is expected to show characteristic absorption bands for the N-H bond of the piperidine, C-H bonds, and the C-Br bond.

Table 3: Predicted IR Absorption Frequencies for 3-(2-Bromoethyl)piperidine

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (secondary amine)	3300 - 3500	Medium, broad
C-H Stretch (alkane)	2850 - 3000	Strong
C-H Bend	1450 - 1470	Medium
C-N Stretch	1000 - 1250	Medium
C-Br Stretch	500 - 600	Strong

General Experimental Protocol for IR Spectroscopy

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, it can be analyzed as a KBr pellet or as a mull. The sample is then placed in the beam of an IR spectrometer, and the spectrum is recorded.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For **3-(2-Bromoethyl)piperidine**, electron ionization (EI) would likely



lead to a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for 3-(2-Bromoethyl)piperidine

Ion	Predicted m/z	Notes
[M]+	191/193	Molecular ion peak, showing the characteristic 1:1 ratio for the bromine isotopes (⁷⁹ Br and ⁸¹ Br).
[M - Br]+	112	Loss of a bromine radical.
[M - C ₂ H ₄ Br] ⁺	82	Loss of the bromoethyl radical.

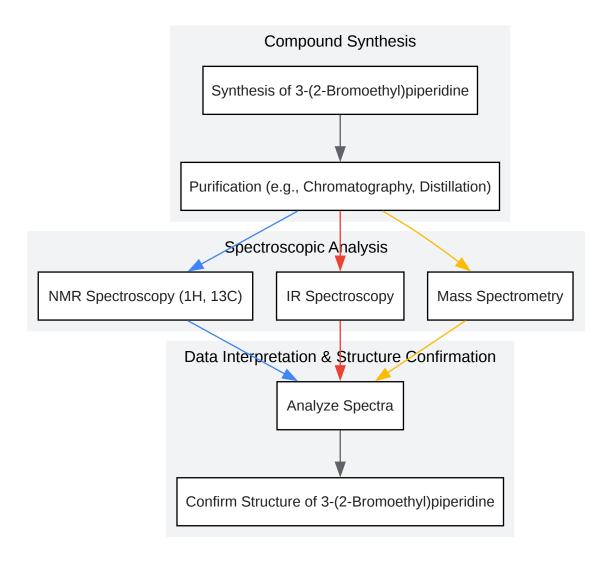
General Experimental Protocol for Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). In electron ionization (EI-MS), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like **3-(2-Bromoethyl)piperidine**.





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